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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on
PBA-1105, an autophagy-targeting chimera (AUTOTAC). The information presented herein is
intended to support further research and development of this compound for therapeutic
applications, particularly in the context of proteinopathies.

Core Concept: PBA-1105 and the AUTOTAC
Platform

PBA-1105 is a bifunctional small molecule that leverages the AUTOTAC platform to induce the
degradation of misfolded proteins.[1][2] It operates by simultaneously binding to the autophagy
receptor protein p62/SQSTM1 and to exposed hydrophobic regions of misfolded protein
aggregates.[1] This dual engagement triggers the self-oligomerization of p62, a crucial step in
the formation of autophagosomes, leading to the sequestration and subsequent lysosomal
degradation of the targeted protein cargo.[1][3]

In Vitro Efficacy
Potent and Selective Degradation of Mutant Tau

PBA-1105 has demonstrated high potency in inducing the degradation of mutant tau
(tauP301L), a protein implicated in various neurodegenerative diseases.
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Parameter Value Cell Line Conditions
Stably expressed

DCso 0.71 nM 24 hours
mutant tau cells
Stably expressed

Dmax 100 nM 24 hours

mutant tau cells

Table 1: In Vitro Degradation Efficacy of PBA-1105 on Mutant Tau.[1]

Notably, PBA-1105 exhibits a "hook effect" at higher concentrations, a characteristic often

observed with bifunctional molecules where efficacy decreases at supra-optimal

concentrations.[1]

Induction of p62 Oligomerization and Autophagic Flux

A key mechanism of action for PBA-1105 is the induction of p62 self-oligomerization, which is a

prerequisite for its autophagic activity. This has been confirmed in cell-based assays, which

show that PBA-1105 treatment leads to the formation of higher molecular weight p62 species,

indicative of oligomerization.[1][4] Concurrently, PBA-1105 increases the autophagic flux of

ubiquitinated protein aggregates.[1]

In Vivo Efficacy in a Tauopathy Mouse Model

The therapeutic potential of PBA-1105 has been evaluated in a transgenic mouse model of

tauopathy, demonstrating its ability to clear pathological tau aggregates in the brain.

Parameter

Details

Animal Model

Transgenic mouse model of tauopathies

Dosage

20-50 mg/kg

Administration

Intraperitoneal injection

Frequency Three times per week
Duration 4 weeks
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Table 2: In Vivo Study Design for PBA-1105 in a Tauopathy Mouse Model.[1]

The in vivo treatment resulted in a dose-dependent reduction of insoluble tau species in the
brain, with no significant effect on soluble tau levels.[1] This was accompanied by an increase
in autophagic markers such as LC3, confirming the engagement of the autophagic pathway.[1]
Immunohistochemical analysis of brain tissue from treated mice revealed a significant reduction
in tau oligomers and phosphorylated tau in the cortex and hippocampus.[1]

Experimental Protocols
In Vitro p62 Oligomerization Assay

This assay is designed to assess the ability of PBA-1105 to induce the self-oligomerization of
the p62 protein in a cellular context.

Materials:

HEK293T cells

« PBA-1105

o Cell lysis buffer (e.g., RIPA buffer)

e Protein concentration assay kit (e.g., BCA)
o SDS-PAGE equipment and reagents

o Western blot equipment and reagents

e Primary antibody against p62

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Culture and Treatment: Plate HEK293T cells and allow them to adhere overnight. Treat
the cells with varying concentrations of PBA-1105 (e.g., 0.1, 1, 10, 100 nM) for a specified
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duration (e.g., 24 hours). Include a vehicle-treated control group.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

Protein Quantification: Determine the protein concentration of the cell lysates.

Sample Preparation: Prepare protein samples for SDS-PAGE. It is crucial to run both
reducing and non-reducing gels to visualize oligomers. For non-reducing conditions, omit the
reducing agent (e.g., B-mercaptoethanol or DTT) from the sample buffer.

SDS-PAGE and Western Blot: Separate the protein samples by SDS-PAGE and transfer
them to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and probe with a primary antibody against p62. Follow
with incubation with an HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of
higher molecular weight bands in the non-reducing gel for PBA-1105-treated samples
compared to the control indicates p62 oligomerization.

In Vivo Administration of PBA-1105

This protocol outlines the preparation and administration of PBA-1105 to a mouse model of

tauopathy.

Materials:

PBA-1105

DMSO

Solutol

Phosphate-buffered saline (PBS)

Sterile syringes and needles

Procedure:
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o Formulation Preparation: Prepare a stock solution of PBA-1105 in DMSO. For
administration, dilute the stock solution in a vehicle of 5% DMSO, 10% Solutol, and 85%

PBS to achieve the desired final concentration (20 or 50 mg/kg).

o Animal Dosing: Administer the PBA-1105 formulation to the mice via intraperitoneal injection.
The injection volume should be calculated based on the weight of each animal.

o Treatment Schedule: Repeat the administration three times per week for a total of four
weeks.

Analysis of Tau Aggregates in Brain Tissue

This protocol describes the fractionation of soluble and insoluble tau from brain tissue for
subsequent analysis by Western blot.

Materials:

e Mouse brain tissue

e RIPA buffer

e Sucrose buffer

o Protease and phosphatase inhibitors

e Homogenizer

e Centrifuge

o SDS-PAGE and Western blot reagents

e Primary antibodies against total tau, phosphorylated tau, and LC3
Procedure:

» Tissue Homogenization: Homogenize the brain tissue in RIPA buffer containing protease and
phosphatase inhibitors.
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o Fractionation: Centrifuge the homogenate to separate the soluble and insoluble fractions.
The supernatant contains the soluble proteins, while the pellet contains the insoluble

aggregates.
o Pellet Wash: Wash the pellet with a sucrose buffer to remove contaminants.

» Protein Quantification: Determine the protein concentration in both the soluble and insoluble
fractions.

o Western Blot Analysis: Analyze the protein fractions by Western blot using antibodies against
total tau, specific phospho-tau epitopes, and LC3 to assess the levels of tau aggregation and

autophagy activation.

Visualizations
PBA-1105 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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